molecular formula C10H12O4 B1297019 2-[4-(Hydroxymethyl)phenoxy]propanoic acid CAS No. 77391-08-3

2-[4-(Hydroxymethyl)phenoxy]propanoic acid

Cat. No. B1297019
CAS RN: 77391-08-3
M. Wt: 196.2 g/mol
InChI Key: JAGQEBFPJYEGCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for 2-[4-(Hydroxymethyl)phenoxy]propanoic acid involves the reaction of 4-(Hydroxymethyl)phenol with 2-bromo propionic acid in the presence of a base to form the desired product. The reaction steps include dissolving 4-(Hydroxymethyl)phenol in a suitable solvent (e.g., ethanol), adding a stoichiometric amount of 2-bromo propionic acid to the reaction mixture, adding a base (e.g., sodium hydroxide) to initiate the reaction, heating the reaction mixture to a suitable temperature (e.g., 80-100°C) and stirring for a suitable time (e.g., 12-24 hours), cooling the reaction mixture and acidifying with a suitable acid (e.g., hydrochloric acid) to obtain the desired product, and isolating and purifying the product by suitable techniques (e.g., recrystallization).


Molecular Structure Analysis

The molecular formula of 2-[4-(Hydroxymethyl)phenoxy]propanoic acid is C10H12O4 . The average mass is 180.201 Da and the monoisotopic mass is 180.078644 Da .

Safety And Hazards

2-[4-(Hydroxymethyl)phenoxy]propanoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[4-(hydroxymethyl)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-7(10(12)13)14-9-4-2-8(6-11)3-5-9/h2-5,7,11H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGQEBFPJYEGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326110
Record name 2-[4-(hydroxymethyl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Hydroxymethyl)phenoxy]propanoic acid

CAS RN

77391-08-3
Record name NSC523988
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523988
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[4-(hydroxymethyl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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